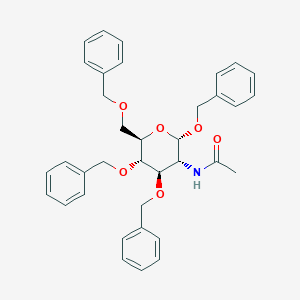

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-α-D-glucopyranosid

Übersicht

Beschreibung

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside is a significant compound in the biomedical industry, primarily used for research purposes. It is employed in studying the synthesis and biological activities of carbohydrates, particularly their interactions with proteins. The compound has the molecular formula C36H39NO6 and a molecular weight of 581.7 g/mol .

Wissenschaftliche Forschungsanwendungen

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is utilized to study the synthesis and biological activities of carbohydrates. In biology, it helps in understanding carbohydrate-protein interactions, which are crucial for various cellular processes. In medicine, the compound is used in drug development targeting diseases such as cancer, viral infections, and autoimmune disorders.

Wirkmechanismus

Target of Action

It is known to be used in the biomedical industry for research purposes, particularly in studying the synthesis and biological activities of carbohydrates .

Mode of Action

It is known to be employed in the synthesis of α- and β-linked acetamido pyranosides .

Biochemical Pathways

The compound is used in the synthesis of variant GlcNAc-containing oligosaccharides . These oligosaccharides play a crucial role in various biological processes, including cell-cell communication, molecular recognition, and host-pathogen interactions.

Result of Action

The compound is used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 . This suggests that the compound may have potential therapeutic applications in the treatment of inflammatory conditions.

Vorbereitungsmethoden

The synthesis of 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside involves multiple stepsThe reaction conditions typically involve the use of benzyl chloride and sodium hydride in anhydrous conditions to ensure the protection of hydroxyl groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the removal of benzyl protecting groups.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where reagents like sodium azide can replace the acetamido group with an azido group.

Vergleich Mit ähnlichen Verbindungen

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside can be compared with similar compounds like:

2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: This compound has similar protective groups but differs in the acetylation pattern.

Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-glucopyranoside: This compound has a similar structure but includes a galactopyranosyl moiety .

The uniqueness of 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside lies in its specific benzyl protection pattern and its utility in studying carbohydrate-protein interactions, making it a valuable tool in biomedical research.

Biologische Aktivität

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside (commonly referred to as Acetaminobenzyl glucosamine) is a synthetic glycoside that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes multiple benzyl groups that enhance its solubility and reactivity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₃₃H₄₃N₁O₁₇

- Molecular Weight : 725.69 g/mol

- CAS Number : 38416-56-7

- Purity : Minimum 95% by HPLC

Biological Activity Overview

The biological activities of 2-acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside have been investigated primarily in the context of its interactions with various enzymes and cellular pathways.

Enzymatic Interactions

- Fucosyltransferase Activity : Research indicates that this compound serves as a substrate for fucosyltransferases, which are critical in glycoprotein synthesis. It has been shown to act as a specific acceptor for GDP-fucose in enzymatic reactions involving alpha(1→4)-L-fucosyltransferase from human saliva and stomach mucosa .

- Inhibition Studies : In studies examining the inhibition of glycosaminoglycan polysaccharides, derivatives of this compound exhibited varying degrees of inhibitory activity against enzymes such as heparinase and hyaluronidase. This suggests potential applications in modulating inflammatory responses and tissue remodeling .

Case Studies and Research Findings

Several studies have highlighted the biological significance of 2-acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside:

Table 1: Summary of Biological Activities

Therapeutic Implications

The modulation of glycosaminoglycan activity via derivatives of 2-acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside opens avenues for therapeutic interventions in diseases characterized by abnormal glycosylation patterns. These include:

- Cancer Therapy : Alterations in glycosylation are often associated with tumor progression and metastasis. Compounds like this one may be utilized to inhibit tumor growth by modulating glycan structures on cancer cells.

- Inflammatory Diseases : By inhibiting specific glycosidases involved in inflammatory pathways, this compound could serve as a lead for developing new anti-inflammatory drugs.

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32-,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWAVJMRMSMGKO-HFDGEQGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.